molecular formula C8H11NO2 B1582580 Ethyl 1-cyanocyclobutanecarboxylate CAS No. 28246-87-9

Ethyl 1-cyanocyclobutanecarboxylate

Cat. No.: B1582580
CAS No.: 28246-87-9
M. Wt: 153.18 g/mol
InChI Key: VPAQDMAYKQBDLT-UHFFFAOYSA-N
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Description

Ethyl 1-cyanocyclobutanecarboxylate is an organic compound with the molecular formula C8H11NO2. It is a colorless to yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is characterized by the presence of a cyclobutane ring, a cyano group, and an ester functional group. Its unique structure makes it a valuable building block in the synthesis of various pharmaceuticals and fine chemicals .

Scientific Research Applications

Safety and Hazards

Ethyl 1-cyanocyclobutanecarboxylate is classified with the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the hazard statement H302, indicating that it may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 1-cyanocyclobutanecarboxylate can be synthesized through several methods. One common method involves the reaction of ethyl cyanoacetate with 1,1-dibromopropane in the presence of a base such as sodium ethoxide in ethanol. The reaction mixture is heated under reflux conditions to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials and minimize the formation of by-products. The product is then purified through distillation or recrystallization techniques to achieve the desired purity .

Mechanism of Action

The mechanism of action of ethyl 1-cyanocyclobutanecarboxylate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the cyano group is converted to an amine, which can then participate in further chemical transformations. The molecular targets and pathways involved vary depending on the specific application and the nature of the compounds being synthesized .

Properties

IUPAC Name

ethyl 1-cyanocyclobutane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-7(10)8(6-9)4-3-5-8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPAQDMAYKQBDLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298268
Record name ethyl 1-cyanocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28246-87-9
Record name 28246-87-9
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Record name ethyl 1-cyanocyclobutanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-cyanocyclobutane-1-carboxylate
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Synthesis routes and methods I

Procedure details

1-Cyano-cyclobutanecarboxylic acid ethyl ester was prepared from ethyl cyanoacetate (10.0 g, 88.4 mmol) and 1,3-dibromopropane (8.9 ml, 88.5 mmol) in the same manner as 1-cyano-cyclopentanecarboxylic acid ethyl ester giving 1-cyano-cyclobutanecarboxylic acid ethyl ester as a yellow oil (9.03 g, 67%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

The method described in Part A of Example 64 was used to treat ethylcyanoacetate (45 mL, 420 mmol) with 1,3-dibromopropane (51 mL, 510 mmol) and potassium carbonate (146 g, 1.06 mol) to provide ethyl 1-cyanocyclobutanecarboxylate as an orange oil containing about 15 mole % 1,2-dibromopropane.
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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